N-Boc-iminodiacetic acid
Overview
Description
N-Boc-iminodiacetic acid is a chemical compound with the empirical formula C9H15NO6 . It is used in various applications, including as a building block for preparing chemical libraries .
Molecular Structure Analysis
The molecular structure of N-Boc-iminodiacetic acid is characterized by its molecular weight of 233.22 g/mol . The compound’s structure can be represented by the linear formula C9H15NO6 .Chemical Reactions Analysis
N-Boc-iminodiacetic acid is involved in various chemical reactions. For instance, it plays a role in the Zn-catalysed Mannich reaction, which is a basic and useful platform for the development of several nitrogen-containing molecules . Another study highlighted the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .Physical And Chemical Properties Analysis
N-Boc-iminodiacetic acid has a molecular weight of 233.22 g/mol . Its empirical formula is C9H15NO6 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
N-Boc-iminodiacetic acid is used for the N-Boc protection of structurally diverse amines . This process is important due to the presence of amine groups in various biologically active compounds .
Methods of Application
Amine (1 mmol) and di-tert-butyl dicarbonate [(Boc)2O, 1.1 mmol] are placed in a glass tube under neat conditions and are sonicated for a suitable time .
Results or Outcomes
Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
2. Synthesis and Biocompatibility Studies
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
Iminodiacetic acid (IDA) derivatives, such as N-Boc-iminodiacetic acid, can be used as ligands to form complexes with technetium, with potential application as hepatobiliary diagnostic agents .
Methods of Application
The specific methods of application for this use of N-Boc-iminodiacetic acid are not detailed in the source .
Results or Outcomes
IDA derivatives with methoxy substituents in the aromatic ring exert multidirectional effects on plasma haemostasis and are considered safe as their significant impacts were mostly observed at concentrations about 10-fold higher than the theoretical plasma concentrations of these compounds .
3. Building Block for Preparing Chemical Libraries
Specific Scientific Field
This application falls under the field of Combinatorial Chemistry .
Summary of the Application
N-Boc-iminodiacetic acid can be used as a building block for preparing chemical libraries . These libraries are collections of compounds that are used for high-throughput screening in drug discovery .
Methods of Application
The specific methods of application for this use of N-Boc-iminodiacetic acid are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
4. Building Block for Preparing Chemical Libraries
Specific Scientific Field
This application falls under the field of Combinatorial Chemistry .
Summary of the Application
N-Boc-iminodiacetic acid can be used as a building block for preparing chemical libraries . These libraries are collections of compounds that are used for high-throughput screening in drug discovery .
Methods of Application
The specific methods of application for this use of N-Boc-iminodiacetic acid are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
Future research directions could involve the synthesis of new iminodiacetic acid derivatives and their potential applications. For instance, one study synthesized five novel IDA derivatives and compared their effects on plasma haemostasis with clinically approved ligands for technetium complexation . Another potential direction could be the exploration of N-Boc-iminodiacetic acid’s role in the Zn-catalysed Mannich reaction .
properties
IUPAC Name |
2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGIJQUTGABQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373169 | |
Record name | N-Boc-iminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-iminodiacetic acid | |
CAS RN |
56074-20-5 | |
Record name | N-Boc-iminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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